molecular formula C9H15I B6241948 1-tert-butyl-3-iodobicyclo[1.1.1]pentane CAS No. 197914-22-0

1-tert-butyl-3-iodobicyclo[1.1.1]pentane

Número de catálogo B6241948
Número CAS: 197914-22-0
Peso molecular: 250.1
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-tert-butyl-3-iodobicyclo[1.1.1]pentane, also known as Tibociclib, is a chemical compound that has gained significant interest in scientific research due to its potential as a selective CDK2 inhibitor. CDK2 is a protein that plays a crucial role in cell cycle regulation, and its inhibition has shown promise in cancer treatment. In

Mecanismo De Acción

1-tert-butyl-3-iodobicyclo[1.1.1]pentane works by selectively inhibiting the activity of CDK2, which is a protein that plays a crucial role in cell cycle regulation. By inhibiting CDK2, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane prevents the progression of cells through the cell cycle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
1-tert-butyl-3-iodobicyclo[1.1.1]pentane has been shown to have significant biochemical and physiological effects in cancer cells. In vitro studies have shown that 1-tert-butyl-3-iodobicyclo[1.1.1]pentane inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has been shown to sensitize cancer cells to chemotherapy, leading to increased efficacy of chemotherapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-tert-butyl-3-iodobicyclo[1.1.1]pentane has several advantages for lab experiments, including its high selectivity for CDK2 and its ability to inhibit the growth of various cancer cell lines. However, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane also has some limitations, including its relatively low potency and its potential for off-target effects.

Direcciones Futuras

There are several future directions for the research and development of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane. One potential direction is the optimization of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane's potency and selectivity for CDK2. Another direction is the investigation of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane's efficacy in combination with other cancer treatments, such as immunotherapy. Additionally, the development of new drug delivery systems for 1-tert-butyl-3-iodobicyclo[1.1.1]pentane could potentially improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane is a chemical compound that has gained significant interest in scientific research due to its potential as a selective CDK2 inhibitor. 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has shown promising results in inhibiting the growth of various cancer cell lines, inducing cell cycle arrest and apoptosis, and sensitizing cancer cells to chemotherapy. While 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has several advantages for lab experiments, there are also some limitations. However, with further research and development, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has the potential to become an effective cancer treatment.

Métodos De Síntesis

The synthesis of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane involves the reaction between 1-tert-butyl-3-iodocyclobutane and lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. The reaction yields 1-tert-butyl-3-lithiocyclobutane, which is then reacted with 1,3-dibromopropane to obtain 1-tert-butyl-3-iodobicyclo[1.1.1]pentane.

Aplicaciones Científicas De Investigación

1-tert-butyl-3-iodobicyclo[1.1.1]pentane has been extensively studied for its potential as a selective CDK2 inhibitor. In vitro studies have shown that 1-tert-butyl-3-iodobicyclo[1.1.1]pentane inhibits CDK2 activity with an IC50 value of 0.008 μM. Moreover, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane can be achieved through a multistep reaction pathway involving the conversion of readily available starting materials.", "Starting Materials": [ "Cyclopropane", "tert-Butyl chloride", "Sodium iodide", "Sodium bicarbonate", "Acetone", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Cyclopropane is reacted with tert-butyl chloride in the presence of sodium iodide to form 1-tert-butylcyclopropane.", "Step 2: 1-tert-butylcyclopropane is treated with sodium bicarbonate and iodine to form 1-tert-butyl-3-iodocyclopropane.", "Step 3: 1-tert-butyl-3-iodocyclopropane is reacted with acetone in the presence of hydrochloric acid to form 1-tert-butyl-3-iodobutan-2-one.", "Step 4: 1-tert-butyl-3-iodobutan-2-one is reduced with sodium borohydride to form 1-tert-butyl-3-iodobutane.", "Step 5: 1-tert-butyl-3-iodobutane is reacted with sodium hydroxide to form 1-tert-butyl-3-iodobicyclo[1.1.1]pentane." ] }

Número CAS

197914-22-0

Nombre del producto

1-tert-butyl-3-iodobicyclo[1.1.1]pentane

Fórmula molecular

C9H15I

Peso molecular

250.1

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.